ML213

Description

Properties

IUPAC Name |

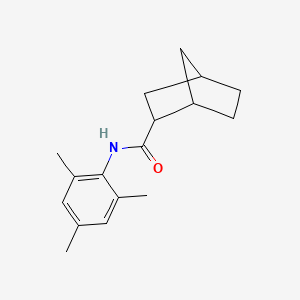

N-(2,4,6-trimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c1-10-6-11(2)16(12(3)7-10)18-17(19)15-9-13-4-5-14(15)8-13/h6-7,13-15H,4-5,8-9H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQGKPGBLYKQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2CC3CCC2C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389360 | |

| Record name | ML213 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200766 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

489402-47-3 | |

| Record name | ML213 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 489402-47-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of ML213, a KCNQ2/Kv7.2 Channel Activator

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

ML213 is a potent and selective small-molecule activator of the KCNQ2 (Kv7.2) and KCNQ4 (Kv7.4) voltage-gated potassium channels.[1] These channels are critical regulators of neuronal excitability, and their activation leads to hyperpolarization of the cell membrane, which dampens repetitive firing.[2] this compound exerts its effects through direct interaction with the channel's pore domain, fundamentally altering its gating properties. It causes a significant hyperpolarizing shift in the voltage-dependence of activation, increases channel current, and slows deactivation.[3][4] Its unique selectivity profile for KCNQ2 and KCNQ4 over other KCNQ subtypes makes it an invaluable pharmacological tool for dissecting the physiological roles of these specific channels.[1][2] This document provides a comprehensive overview of the mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Mechanism of Action

The primary mechanism of this compound is the potentiation of KCNQ2/Kv7.2 channel activity through direct binding and stabilization of the channel's open conformation.

Binding Site: A Pore-Targeted Interaction

Cryo-electron microscopy and mutagenesis studies have definitively identified this compound as a pore-targeted activator .[3][5][6] Unlike activators that target the voltage-sensing domain (VSD), this compound binds within a hydrophobic pocket located at the interface between subunits of the channel's pore domain.[3][4]

Key features of the binding site include:

-

Critical Tryptophan Residue: The interaction is critically dependent on a specific tryptophan residue, Trp236 (W236) in KCNQ2, located in the intracellular portion of the S5 transmembrane segment.[5][6][7] Mutation of this residue to phenylalanine (W236F) strongly attenuates or abolishes the effects of this compound.[3][5]

-

Intersubunit Hydrophobic Pocket: The binding site is formed by residues from two adjacent subunits, primarily involving the S5 segment of one subunit and the S6 segment of the neighboring subunit.[3][4] This interaction is believed to stabilize the open state of the channel's activation gate, which is located at the base of the S6 segments.

Functional Consequences of Binding

Binding of this compound to the KCNQ2 channel induces several key changes in its electrophysiological properties:

-

Hyperpolarizing Shift in Voltage-Dependence: this compound causes a profound concentration-dependent leftward (hyperpolarizing) shift in the conductance-voltage (G-V) relationship.[2][8] This means the channels are more likely to open at more negative membrane potentials, increasing their activity near the typical resting potential of a neuron. The maximal shift observed is approximately 37 mV.[1][2][9]

-

Increased Current Amplitude: The compound significantly enhances the magnitude of the potassium current flowing through the channel at various depolarizing voltages, with a maximal increase of up to 445% reported for KCNQ2.[1][2]

-

Slowing of Deactivation: this compound slows the rate at which the channel closes (deactivates) upon repolarization of the membrane.[3][4] This prolonged open time contributes to a greater overall potassium efflux and stronger membrane hyperpolarization.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with KCNQ channels, compiled from electrophysiological studies.

Table 1: Potency of this compound on KCNQ Channel Subtypes

| Channel Subtype | Parameter | Value (nM) | Reference(s) |

| KCNQ2 (Kv7.2) | EC₅₀ (Current Enhancement) | 230 | [1][2][9] |

| EC₅₀ (V₁/₂ Shift) | 340 ± 70 | [2][9] | |

| KCNQ4 (Kv7.4) | EC₅₀ (Current Enhancement) | 510 | [1][2][9] |

| KCNQ2/3 | EC₅₀ (Current Enhancement) | 370 | [10] |

Table 2: Efficacy and Selectivity of this compound

| Parameter | Channel | Value | Reference(s) |

| Maximal V₁/₂ Shift | KCNQ2 | -37.4 mV | [1][2][9] |

| Maximal Current Increase | KCNQ2 | 445% | [1][2] |

| Selectivity vs. KCNQ1 | KCNQ1 | >80-fold (>30 µM) | [1][10] |

| Selectivity vs. KCNQ3 | KCNQ3 | >80-fold (>30 µM) | [10] |

| Selectivity vs. KCNQ5 | KCNQ5 | >80-fold (>30 µM) | [10] |

| Selectivity vs. Kir2.1 | Kir2.1 | >27-fold (>10 µM) | [1][10] |

| Selectivity vs. hERG | hERG | >28-fold (>10 µM) | [10] |

Key Experimental Protocols

The mechanism of this compound was elucidated using a combination of high-throughput screening, detailed electrophysiology, and molecular biology techniques.

Electrophysiological Recording

Objective: To measure the effects of this compound on the biophysical properties of KCNQ2 channels.

Methodology (Automated and Manual Patch Clamp):

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are cultured and transiently transfected with cDNA encoding the human KCNQ2/Kv7.2 channel.

-

Electrophysiology Setup: Recordings are performed using either automated planar patch-clamp systems (e.g., IonWorks, Patchliner) for higher throughput or conventional whole-cell patch-clamp for detailed biophysical analysis.[2][5][6]

-

Solutions:

-

Internal (Pipette) Solution (in mM): e.g., 135 KCl, 10 HEPES, 5 EGTA, 2 MgCl₂, adjusted to pH 7.3 with KOH.

-

External (Bath) Solution (in mM): e.g., 140 KCl, 10 HEPES, 2 CaCl₂, 1 MgCl₂, adjusted to pH 7.4 with KOH. (High external K⁺ is used to increase current size and reduce voltage error).

-

-

Voltage Protocol for Activation Curves (G-V):

-

Cells are held at a negative holding potential (e.g., -100 mV or -80 mV) to ensure all channels are in a closed state.[3][8]

-

A series of depolarizing voltage steps are applied (e.g., from -100 mV to +50 mV in 10 or 20 mV increments).[5][8]

-

The resulting tail currents upon repolarization to a negative potential (e.g., -100 mV) are measured. The amplitude of the tail current is proportional to the number of channels opened at the preceding voltage step.

-

-

Data Analysis:

-

Conductance (G) is calculated from the tail current amplitude (I) using the formula G = I / (V_rev - V_tail), where V_rev is the reversal potential and V_tail is the tail pulse voltage.

-

The conductance values are plotted against the test potentials and fitted with a Boltzmann function: G/G_max = 1 / (1 + exp((V₁/₂ - V)/k)), where V₁/₂ is the half-maximal activation voltage and k is the slope factor.[8]

-

The protocol is repeated in the absence (control) and presence of various concentrations of this compound to determine the EC₅₀ for the V₁/₂ shift.

-

Site-Directed Mutagenesis

Objective: To identify the specific amino acid residues required for this compound activity.

Methodology:

-

Mutant Generation: The plasmid DNA containing the KCNQ2 gene is modified using a site-directed mutagenesis kit to change the codon for Tryptophan at position 236 (W236) to one for Phenylalanine (F).

-

Sequence Verification: The mutated plasmid is sequenced to confirm the W236F substitution and ensure no other mutations were introduced.

-

Transfection and Electrophysiology: The verified mutant KCNQ2(W236F) DNA is transfected into cells (e.g., HEK293).

-

Functional Assay: Whole-cell patch-clamp recordings are performed as described in section 4.1. The effect of a saturating concentration of this compound on the mutant channels is compared to its effect on the wild-type (WT) channels.

-

Interpretation: The loss or significant reduction of this compound's ability to shift the V₁/₂ or enhance the current of the KCNQ2(W236F) mutant channel confirms that W236 is a critical residue for its mechanism of action.[3][5]

Visualizations: Pathways and Workflows

Diagram 1: this compound Mechanism of Action on KCNQ2 Channel```dot

Caption: Workflow for determining the this compound-induced shift in the voltage of half-maximal activation (V₁/₂).

Diagram 3: Logic of Mutagenesis Experiment

Caption: Mutating Trp236 to Phenylalanine abolishes this compound's effect, confirming its role in the binding site.

References

- 1. A small molecule activator of KCNQ2 and KCNQ4 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Discovery, Synthesis, and Structure–Activity Relationship of a Series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides: Characterization of this compound as a Novel KCNQ2 and KCNQ4 Potassium Channel Opener - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Site and Mechanism of ML252 Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vasorelaxant effects of novel Kv7.4 channel enhancers this compound and NS15370 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Figure 5, this compound effects on voltage-dependent activation of KCNQ2 channels using automated electrophysiology - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Table 6, Selectivity of this compound for activation of KCNQ2 channels compared with activation or block of other potassium channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Selectivity Profile of ML213 for Kv7 Channels

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the selectivity profile of ML213, a potent activator of the Kv7 (KCNQ) family of voltage-gated potassium channels. The document details its quantitative effects, the experimental protocols used for its characterization, and its mechanism of action, serving as a critical resource for researchers in pharmacology and neuroscience.

Introduction to this compound and Kv7 Channels

The Kv7 family, comprising five members (Kv7.1-Kv7.5), are voltage-gated potassium channels that play a crucial role in regulating cellular excitability. They are key determinants of the resting membrane potential and neuronal firing properties. For instance, heteromers of Kv7.2 and Kv7.3 channels are the primary molecular basis of the neuronal "M-current," a subthreshold potassium current that stabilizes the membrane potential.[1] Given their physiological significance, Kv7 channels are important therapeutic targets for a range of neurological disorders, including epilepsy and chronic pain.[2][3]

This compound (N-(2,4,6-trimethylphenyl)-bicyclo[2.2.1]heptane-2-carboxamide) emerged from high-throughput screening as a novel and potent activator of specific Kv7 channel subtypes.[4] It serves as an invaluable pharmacological tool for dissecting the physiological roles of individual Kv7 channel isoforms and as a lead compound for the development of new therapeutics.

Quantitative Selectivity Profile of this compound

This compound was initially identified as a selective activator of Kv7.2 and Kv7.4 channels.[4] However, subsequent and more detailed electrophysiological studies have revealed a broader, though still defined, selectivity profile. The compound's potency is typically quantified by its half-maximal effective concentration (EC50), which varies depending on the channel subtype and the specific parameter being measured (e.g., increase in maximal conductance or shift in the voltage-dependence of activation).

Below is a summary of the reported quantitative data for this compound's activity on various Kv7 channel subtypes.

| Channel Subtype | Parameter | EC50 Value (nM) | Reference |

| Kv7.2 (KCNQ2) | Current Activation | 230 | [5][6] |

| V1/2 Shift | 340 ± 70 | [5] | |

| Kv7.4 (KCNQ4) | Current Activation | 510 | [5][6] |

| Max. Conductance Increase | 800 ± 300 | [7] | |

| Activation Curve Shift | 1600 ± 200 | [7] | |

| Kv7.5 (KCNQ5) | Max. Conductance Increase | 700 ± 200 | [5][7] |

| Activation Curve Shift | 4600 ± 2000 | [7][8] | |

| Kv7.4/Kv7.5 (Heteromer) | Max. Conductance Increase | 1100 ± 600 | [5][7][8] |

| Activation Curve Shift | 3800 ± 1200 | [5][7][8] | |

| Kv7.1, Kv7.3 | Current Activation | >80-fold less potent than on Kv7.2 | [6] |

Note: Some studies have indicated that this compound can also activate Kv7.3 and Kv7.5, suggesting a less selective profile than initially reported.[7][9] This highlights the importance of using multiple experimental systems and parameters to fully characterize the selectivity of a channel modulator.

Mechanism of Action

This compound exerts its effects by directly interacting with the channel pore, stabilizing its open conformation.[9] This mechanism is distinct from modulators that target the voltage-sensing domain.

Key Mechanistic Features:

-

Binding Site: this compound binds to a hydrophobic pocket within the pore domain of the channel. This interaction is critically dependent on a conserved tryptophan residue (W236 in Kv7.2) located in the S5 transmembrane segment.[4][10][11] Mutation of this residue abolishes the effect of this compound.[11]

-

Functional Effects: The binding of this compound leads to several distinct functional changes in channel gating:

-

Hyperpolarizing Shift: It causes a significant negative or hyperpolarizing shift in the voltage-dependence of activation, meaning the channels can open at more negative membrane potentials.[5][9]

-

Increased Conductance: this compound increases the maximal conductance of the channels.[5][7]

-

Slowing of Deactivation: It markedly slows the rate of channel closing (deactivation) upon repolarization.[5][7][9]

-

Experimental Protocols

The characterization of this compound's selectivity profile relies on a combination of high-throughput screening and detailed electrophysiological assays.

A. High-Throughput Screening (HTS) for Initial Discovery

This compound was initially identified from a large chemical library using a thallium-based fluorescence assay.[4] This HTS method is suitable for screening thousands of compounds rapidly.

-

Principle: The assay uses a cell line stably expressing the target Kv7 channel. The cells are loaded with a thallium-sensitive fluorescent dye. Thallium (Tl+) ions can permeate through open potassium channels and cause a change in fluorescence upon binding to the dye.

-

Protocol Outline:

-

Cell Plating: Cells expressing the Kv7 channel of interest are plated in multi-well plates (e.g., 384-well).

-

Dye Loading: Cells are incubated with a thallium-sensitive fluorescent indicator.

-

Compound Addition: Test compounds, such as this compound, are added to the wells.

-

Thallium Influx: A stimulus (e.g., a high potassium solution) is applied to open the channels, and a solution containing thallium is added.

-

Fluorescence Reading: A specialized reader (e.g., a FLIPR or VIPR instrument) measures the change in fluorescence over time, which is proportional to thallium influx and thus channel activity. Activators like this compound will cause an increased fluorescence signal.

-

Selectivity Screening: The assay is run in parallel on different cell lines, each expressing a different Kv7 subtype, to determine selectivity.

-

B. Electrophysiological Characterization (Gold Standard)

Whole-cell patch-clamp electrophysiology is the definitive method for characterizing the detailed effects of modulators on ion channel function.

-

Cell Preparation:

-

Cell Culture & Transfection: Human Embryonic Kidney (HEK293) cells or A7r5 vascular smooth muscle cells are commonly used.[7] Cells are cultured under standard conditions (37°C, 5% CO2).

-

Transfection: Cells are transiently transfected with plasmids encoding the specific Kv7 channel alpha subunits (e.g., Kv7.2, Kv7.4, or co-transfection for heteromers) using a suitable transfection reagent. A fluorescent marker like GFP is often co-transfected to identify successfully transfected cells. Recordings are typically performed 24-48 hours post-transfection.

-

-

Recording Solutions:

-

External (Bath) Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4).

-

Internal (Pipette) Solution (in mM): e.g., 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2).

-

-

Recording Procedure:

-

A glass micropipette filled with the internal solution is used to form a high-resistance (>1 GΩ) "gigaseal" with the membrane of a transfected cell.

-

The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing control of the membrane voltage and measurement of the resulting ion currents.

-

This compound is applied to the cells via the external bath solution.

-

-

Voltage Protocols:

-

Conductance-Voltage (G-V) Relationship: To determine the voltage-dependence of activation, cells are held at a negative potential (e.g., -80 mV) and then subjected to a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV). The resulting tail currents upon repolarization are measured to calculate conductance. The data are fitted with a Boltzmann function to determine the half-activation voltage (V1/2). The effect of this compound is measured by the shift in this V1/2.

-

Deactivation Kinetics: Channels are opened with a strong depolarizing pulse (e.g., to +20 mV), followed by repolarization to various negative potentials to measure the time course of channel closing (deactivation).

-

-

Data Analysis: Current amplitudes, activation curves, and deactivation time constants are analyzed before and after the application of various concentrations of this compound to determine its EC50 and maximal effect.

Conclusion

This compound is a potent and well-characterized activator of Kv7 channels, with primary activity on Kv7.2, Kv7.4, and Kv7.5-containing channels. While initial reports highlighted its selectivity for Kv7.2 and Kv7.4, it is now understood to have a broader profile, making it a valuable, albeit not perfectly selective, tool for probing Kv7 channel function. The detailed protocols outlined in this guide provide a framework for its use and for the characterization of other novel Kv7 channel modulators. A thorough understanding of its complex selectivity profile, as summarized here, is essential for the accurate interpretation of experimental results and for guiding future drug development efforts targeting the Kv7 channel family.

References

- 1. KV7 Channel Pharmacological Activation by the Novel Activator this compound: Role for Heteromeric KV7.4/KV7.5 Channels in Guinea Pig Detrusor Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of an Automated Screen for Kv7.2 Potassium Channels and Discovery of a New Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of an Electrophysiological Assay for Kv7 Modulators on IonWorks Barracuda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vasorelaxant effects of novel Kv7.4 channel enhancers this compound and NS15370 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Kv7.2/Kv7.4 activator | Probechem Biochemicals [probechem.com]

- 7. Differential Activation of Vascular Smooth Muscle Kv7.4, Kv7.5, and Kv7.4/7.5 Channels by this compound and ICA-069673 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Vasorelaxant effects of novel Kv 7.4 channel enhancers this compound and NS15370 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to ML213: A Selective Activator of Kv7.2 and Kv7.4 Potassium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML213 is a potent and selective small molecule activator of the voltage-gated potassium channels Kv7.2 (KCNQ2) and Kv7.4 (KCNQ4).[1][2][3] This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and key quantitative data from various in vitro studies. Detailed experimental methodologies for the assays used to characterize this compound are also presented, along with visual representations of its signaling pathway and experimental workflows to facilitate a deeper understanding for research and drug development applications.

Molecular Target Identification and Selectivity

The primary molecular targets of this compound are the Kv7.2 and Kv7.4 potassium channels, which are members of the KCNQ family of voltage-gated potassium channels.[2][4] These channels play a crucial role in regulating neuronal excitability and smooth muscle contractility.[4][5][6] this compound exhibits significant selectivity for Kv7.2 and Kv7.4 over other members of the Kv7 family (Kv7.1, Kv7.3, and Kv7.5) and other unrelated potassium channels.[2]

Quantitative Potency and Selectivity Data

The potency of this compound has been determined using various electrophysiological and fluorescence-based assays. The half-maximal effective concentrations (EC50) for channel activation are summarized in the tables below.

| Channel Subtype | EC50 (nM) | Assay Type | Reference |

| Kv7.2 (KCNQ2) | 230 | Electrophysiology (IonWorks) | [2][4] |

| Kv7.2 (KCNQ2) | 359 | Thallium Flux (Fluorescence) | [4] |

| Kv7.4 (KCNQ4) | 510 | Electrophysiology (IonWorks) | [2][4] |

| Kv7.4 (KCNQ4) | 2400 | Thallium Flux (Fluorescence) | [4] |

| Kv7.5 | 700 | Not Specified | [7][8] |

| Heteromeric Kv7.4/7.5 | 1100 | Not Specified | [7][8] |

Table 1: Potency of this compound on Kv7 Channel Subtypes. This table summarizes the EC50 values of this compound for the activation of different Kv7 channel subtypes, highlighting its potent activity on Kv7.2 and Kv7.4.

| Channel Subtype | Activity/Selectivity | Assay Type | Reference |

| Kv7.1 (KCNQ1) | >80-fold selective | Thallium Flux & Electrophysiology | [4] |

| Kv7.1/KCNE1 | >80-fold selective | Thallium Flux & Electrophysiology | [4] |

| Kv7.3 (KCNQ3) | >80-fold selective | Thallium Flux & Electrophysiology | [4] |

| Kv7.5 (KCNQ5) | >80-fold selective | Thallium Flux & Electrophysiology | [4] |

| hERG | No significant activity at 10 µM | Radioligand Binding | [4] |

| Kir2.1 | No significant activity at 10 µM | Thallium Flux | [4] |

Table 2: Selectivity Profile of this compound. This table demonstrates the high selectivity of this compound for Kv7.2 and Kv7.4 channels over other Kv7 isoforms and unrelated potassium channels.

Mechanism of Action

This compound enhances the activity of Kv7.2 and Kv7.4 channels by shifting the voltage-dependence of their activation to more hyperpolarized potentials.[2][4] This means the channels are more likely to be open at the resting membrane potential, leading to an increased potassium efflux and subsequent hyperpolarization of the cell membrane. This hyperpolarization reduces the excitability of neurons and promotes relaxation in smooth muscle cells.[5]

The binding site for this compound has been identified as a hydrophobic pocket involving a critical tryptophan residue (Trp236 in Kv7.2) located in the S5 transmembrane domain of the channel.[5][6] This binding stabilizes the open conformation of the channel.

Figure 1: Signaling pathway of this compound action.

Experimental Protocols

The characterization of this compound's molecular target and mechanism of action involved several key experimental techniques.

Thallium-Based Fluorescence Assay

This high-throughput screening assay is used to measure the activity of potassium channels.

-

Principle: Thallium ions (Tl+) can pass through open potassium channels and bind to a Tl+-sensitive fluorescent dye inside the cells, causing an increase in fluorescence. Activators of potassium channels will increase the Tl+ influx and thus the fluorescent signal.

-

Cell Lines: HEK293 cells stably expressing the specific Kv7 channel subtype (e.g., Kv7.2, Kv7.4).

-

Reagents:

-

Tl+-sensitive fluorescent dye (e.g., FluxOR™).

-

Assay buffer (e.g., Hank's Balanced Salt Solution, HBSS).

-

Stimulus buffer containing thallium sulfate.

-

This compound at various concentrations.

-

-

Procedure:

-

Cells are plated in 96- or 384-well plates and incubated overnight.

-

The cells are loaded with the Tl+-sensitive fluorescent dye.

-

The cells are then incubated with varying concentrations of this compound or a vehicle control.

-

A baseline fluorescence reading is taken.

-

The stimulus buffer containing Tl+ is added to the wells.

-

The change in fluorescence is measured over time using a fluorescence plate reader.

-

The EC50 values are calculated from the dose-response curves.

-

Figure 2: Workflow for the thallium-based fluorescence assay.

Automated Electrophysiology (IonWorks)

This technique provides a direct measure of ion channel activity by recording the currents flowing through the channels.

-

Principle: The patch-clamp technique is automated to allow for higher throughput. The electrical current passing through the ion channels in the cell membrane is measured in response to voltage steps.

-

Cell Lines: CHO or HEK293 cells stably expressing the specific Kv7 channel subtype.

-

Reagents:

-

External recording solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose, pH 7.4).

-

Internal recording solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, pH 7.2).

-

This compound at various concentrations.

-

-

Procedure:

-

Cells are harvested and placed in suspension.

-

The IonWorks instrument automatically positions individual cells over apertures in a planar electrode, forming a giga-seal.

-

The whole-cell configuration is established.

-

A voltage protocol is applied to the cells (e.g., holding potential of -80 mV, followed by depolarizing steps).

-

Baseline currents are recorded.

-

This compound at various concentrations is applied to the cells.

-

The voltage protocol is repeated, and the resulting currents are recorded.

-

The change in current amplitude and voltage-dependence of activation is analyzed to determine the EC50.

-

Figure 3: Workflow for automated electrophysiology.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of Kv7.2 and Kv7.4 channels. Its high potency and selectivity make it a suitable probe for in vitro investigations into conditions where these channels are implicated, such as epilepsy, neuropathic pain, and smooth muscle disorders.[5][9] The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.

References

- 1. ML 213 | Kv7.2 channel activator | Hello Bio [hellobio.com]

- 2. A small molecule activator of KCNQ2 and KCNQ4 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound | CAS 489402-47-3 | TargetMol | Biomol.com [biomol.com]

- 4. Discovery, Synthesis, and Structure–Activity Relationship of a Series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides: Characterization of this compound as a Novel KCNQ2 and KCNQ4 Potassium Channel Opener - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vasorelaxant effects of novel Kv7.4 channel enhancers this compound and NS15370 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vasorelaxant effects of novel Kv 7.4 channel enhancers this compound and NS15370 [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Mechanism of Action of ML213 on Neuronal Excitability

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

ML213 is a potent and selective small-molecule activator of the KCNQ2 (Kv7.2) and KCNQ4 (Kv7.4) voltage-gated potassium channels. These channels are critical regulators of neuronal excitability, primarily through their generation of the M-current, a subthreshold, non-inactivating potassium current. The activation of the M-current stabilizes the neuronal membrane potential, making it more difficult for neurons to reach the threshold for firing action potentials. This compound exerts its effect by directly binding to the channel pore, causing a significant hyperpolarizing (leftward) shift in the voltage-dependence of channel activation. This action increases the probability of KCNQ2/KCNQ4 channels being open at resting and near-threshold membrane potentials, thereby enhancing the M-current and suppressing neuronal hyperexcitability. Its unique selectivity for KCNQ2 and KCNQ4 over other KCNQ subtypes makes this compound an invaluable pharmacological tool for dissecting the specific physiological and pathophysiological roles of these channels in the nervous system.

Core Mechanism of Action

The primary mechanism of action of this compound is as a positive allosteric modulator of KCNQ2 and KCNQ4 channels. Its influence on neuronal excitability is a direct consequence of its effects on the biophysical properties of these channels.

-

Voltage-Dependent Activation Shift: The principal effect of this compound is to shift the voltage at which the channels open towards more negative potentials.[1][2] In the presence of this compound, a smaller depolarization is required to open the channels. It causes a concentration-dependent leftward shift in the voltage of half-maximal activation (V₁/₂) for KCNQ2, with a maximal shift of approximately 37.4 mV.[1][2][3] This means the channels are more active at the normal resting membrane potential of a neuron.

-

Enhancement of the M-current: KCNQ2 and KCNQ4 channels are the primary molecular correlates of the neuronal M-current.[4][5] By increasing the open probability of these channels at subthreshold potentials, this compound effectively enhances the M-current. This outward potassium current has a powerful stabilizing influence on the membrane potential, counteracting depolarizing stimuli.[4]

-

Reduction of Neuronal Excitability: The enhancement of the M-current leads to membrane potential hyperpolarization or stabilization near the resting potential.[6][7] This increases the amount of inward current required to reach the action potential threshold, thus reducing the frequency of neuronal firing. This effect has been demonstrated in native neuronal preparations, where this compound depresses spinal segmental transmission, an effect that is blocked by the specific Kv7 channel blocker XE991.[5]

-

Pore-Targeted Binding Site: this compound's mechanism involves direct interaction with the channel's pore domain.[8] Specifically, it requires a conserved tryptophan residue (W236 in KCNQ2) located in the S5 transmembrane segment.[8][9][10] Mutation of this residue disrupts the modulatory effects of this compound, confirming its role as a pore-targeted activator.[8]

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized across various assays. The data below summarizes its activity on different KCNQ channel subtypes.

Table 1: Potency (EC₅₀) of this compound on KCNQ Channel Subtypes

| Channel Subtype | Assay Type | EC₅₀ Value | Reference |

| KCNQ2 (Kv7.2) | Electrophysiology (IonWorks) | 230 nM | [1][2] |

| Thallium (Tl⁺) Influx | 359 nM | [1] | |

| KCNQ4 (Kv7.4) | Electrophysiology (IonWorks) | 510 nM | [1][2] |

| Thallium (Tl⁺) Influx | 2.4 µM | [11] | |

| KCNQ2/KCNQ3 | Electrophysiology (IonWorks) | 370 nM | [1] |

| KCNQ5 (Kv7.5) | Electrophysiology | 0.7 µM (maximal conductance) | [3][12][13] |

| KCNQ1 (Kv7.1) | Electrophysiology & Tl⁺ Influx | >30 µM (>80-fold selective) | [1][11] |

| KCNQ3 (Kv7.3) | Electrophysiology (IonWorks) | >30 µM (>80-fold selective) | [1][11] |

Table 2: Electrophysiological Effects of this compound on KCNQ2 Channels

| Parameter | Value | Conditions | Reference |

| Maximal V₁/₂ Shift | -37.4 mV | 5 µM this compound | [1][2][3] |

| EC₅₀ for V₁/₂ Shift | 340 ± 70 nM | Concentration-dependent shift | [1][2][3] |

| Maximal Current Increase | 445% | At -10 mV step potential | [1] |

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action on KCNQ2/4 channels to reduce neuronal excitability.

Experimental Workflow for Characterization

References

- 1. Discovery, Synthesis, and Structure–Activity Relationship of a Series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides: Characterization of this compound as a Novel KCNQ2 and KCNQ4 Potassium Channel Opener - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule activator of KCNQ2 and KCNQ4 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Kv7 Channel Activators Flupirtine and this compound Alleviate Neuropathic Pain Behavior in the Streptozotocin Rat Model of Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of novel subtype selective M-current activators on spinal reflexes in vitro: Comparison with retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. KV7 Channel Pharmacological Activation by the Novel Activator this compound: Role for Heteromeric KV7.4/KV7.5 Channels in Guinea Pig Detrusor Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rndsystems.com [rndsystems.com]

- 8. researchgate.net [researchgate.net]

- 9. Activation of KCNQ4 as a Therapeutic Strategy to Treat Hearing Loss [mdpi.com]

- 10. Vasorelaxant effects of novel Kv7.4 channel enhancers this compound and NS15370 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Table 6, Selectivity of this compound for activation of KCNQ2 channels compared with activation or block of other potassium channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Differential Activation of Vascular Smooth Muscle Kv7.4, Kv7.5, and Kv7.4/7.5 Channels by this compound and ICA-069673 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. file.medchemexpress.com [file.medchemexpress.com]

ML213: A Technical Guide to its Discovery, Chemical Structure, and Biological Activity

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Executive Summary

ML213 is a potent and selective small-molecule opener of the KCNQ2 (Kv7.2) and KCNQ4 (Kv7.4) voltage-gated potassium channels. Discovered through a high-throughput screening campaign, it has become a critical tool for elucidating the physiological and pathophysiological roles of these specific ion channels in neuronal excitability. This document provides an in-depth technical overview of this compound, detailing its discovery process, chemical properties, synthesis, mechanism of action, and the experimental protocols used for its characterization. All quantitative data are presented in structured tables, and key processes are visualized using diagrams to facilitate understanding.

Discovery and Chemical Identity

This compound was identified from the NIH Molecular Libraries Small Molecule Repository (MLSMR) during a high-throughput screen for activators of the KCNQ2 channel.[1] The initial screening campaign utilized a fluorescence-based thallium influx assay, with subsequent hit validation and characterization performed using automated electrophysiology.[1]

-

Chemical Name: N-(2,4,6-Trimethylphenyl)-bicyclo[2.2.1]heptane-2-carboxamide

Chemical Synthesis

The synthesis of this compound is achieved via a straightforward amidation reaction. In a solution of dimethylformamide (DMF), 2-norbornanecarbonyl chloride is reacted with 2,4,6-trimethylaniline in the presence of triethylamine. The reaction mixture is stirred to completion, followed by isolation and purification of the final product. Purity is typically confirmed to be >95% by HPLC analysis.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been extensively characterized through various in vitro assays.

Table 1: Potency of this compound on KCNQ Channel Subtypes

| Channel Subtype | Assay Method | Potency (EC₅₀) | Reference |

| KCNQ2 (Kv7.2) | Thallium Influx | 359 nM | [4] |

| KCNQ2 (Kv7.2) | IonWorks Electrophysiology | 230 nM | [2][4] |

| KCNQ4 (Kv7.4) | IonWorks Electrophysiology | 510 nM | [2][4] |

| KCNQ2/Q3 | IonWorks Electrophysiology | 370 nM | [4] |

| KCNQ4 | Thallium Influx | 2400 nM | [4] |

Table 2: Selectivity Profile of this compound Against Other Potassium Channels

| Channel Subtype | Assay Method | Activity | Selectivity vs. KCNQ2 (IonWorks) | Reference |

| KCNQ1, KCNQ1/KCNE1, KCNQ3, KCNQ5 | Thallium Influx | Inactive | >80-fold | [2][4] |

| Kir2.1 | Electrophysiology | IC₅₀ > 30 µM | >27-fold | [4] |

| hERG | Electrophysiology | IC₅₀ > 10 µM | Not specified | [4] |

Detailed Experimental Protocols

Thallium Influx Assay (Primary Screen)

This high-throughput assay measures the influx of thallium (Tl⁺), a surrogate for K⁺, through open KCNQ2 channels using a Tl⁺-sensitive fluorescent dye.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the KCNQ2 channel are maintained in F-12 medium supplemented with 10% Fetal Bovine Serum and 250 µg/mL Hygromycin B.

-

Plate Preparation: Cells are seeded into 384-well black, clear-bottom plates at a density of 8,000 cells/well and incubated overnight.

-

Dye Loading: Culture medium is aspirated, and 25 µL/well of a dye-loading buffer (containing FluxOR™ reagent, PowerLoad™ concentrate, Hank's Balanced Salt Solution (HBSS), 20 mM HEPES, and 2.5 mM Probenecid, pH 7.4) is added. Plates are incubated for 90 minutes at room temperature in the dark.

-

Compound Incubation: The dye-loading buffer is replaced with 20 µL/well of assay buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid, pH 7.4). 4 µL of this compound, diluted to various concentrations, is then added to the wells. Plates are incubated for 30 minutes at room temperature.

-

Fluorescence Measurement: Plates are transferred to a fluorescence imaging plate reader (e.g., Hamamatsu FDSS). A baseline fluorescence is recorded for 10 seconds, after which 6 µL/well of a stimulus buffer (containing 25 mM K⁺ and 25 mM Tl⁺) is added. Fluorescence is kinetically read every second for 180 seconds.

-

Data Analysis: The potentiation of the fluorescence signal, corresponding to Tl⁺ influx, is calculated to determine the EC₅₀ of the compound.

IonWorks™ Barracuda Automated Electrophysiology (Hit Validation and Selectivity)

This medium-throughput platform provides direct measurement of ion channel currents, confirming the activity and mechanism of action of hit compounds.

-

Cell Preparation: CHO cells stably expressing the KCNQ channel of interest are harvested and prepared as a single-cell suspension in an appropriate extracellular recording solution.

-

Automated Patch Clamping: The cell suspension is loaded into the IonWorks™ Barracuda instrument, which uses a 384-well PatchPlate™ to perform automated whole-cell patch-clamp recordings in Population Patch Clamp mode.

-

Voltage-Clamp Protocol: To elicit KCNQ2 currents, a specific voltage protocol is applied. A common protocol holds the cells at -80 mV, followed by a depolarizing step to -10 mV to activate the channels.

-

Compound Application and Data Acquisition: this compound is applied at various concentrations, and the resulting change in KCNQ2 current is recorded. To assess the mechanism of action, voltage activation curves are generated by applying a series of voltage steps before and after compound application.

-

Data Analysis: The enhancement of the outward K⁺ current is measured to calculate the EC₅₀. The shift in the voltage-dependence of activation (V₁/₂) is determined from the voltage activation curves.

Kir2.1 Counter-Screening (Manual Whole-Cell Patch-Clamp)

To determine selectivity, the effect of this compound on other potassium channels, such as Kir2.1, is assessed.

-

Cell Preparation: HEK293 cells stably expressing the human Kir2.1 channel are used for recordings.

-

Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using a standard amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an intracellular solution containing high potassium.

-

Voltage Protocol: To measure Kir2.1's inwardly rectifying current, the membrane potential is held at a depolarized level (e.g., -20 mV) and then stepped to a series of hyperpolarizing potentials (e.g., from -120 mV to +40 mV).

-

Data Analysis: The current amplitude at a specific negative voltage (e.g., -100 mV) is measured before and after the application of this compound to determine the percent inhibition and calculate the IC₅₀.

Mandatory Visualizations

Logical Workflow for the Discovery of this compound

Caption: A flowchart illustrating the key stages in the discovery of this compound.

Signaling Pathway of this compound Action

Caption: The mechanism of action of this compound on neuronal membrane potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery, Synthesis, and Structure–Activity Relationship of a Series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides: Characterization of this compound as a Novel KCNQ2 and KCNQ4 Potassium Channel Opener - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small molecule activator of KCNQ2 and KCNQ4 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

ML213 and Its Impact on Vascular Smooth Muscle Potassium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML213 is a potent and selective activator of specific subtypes of the Kv7 (KCNQ) family of voltage-gated potassium channels.[1][2][3][4] These channels, particularly Kv7.4 and Kv7.5, are critical regulators of vascular smooth muscle contractility.[2][3][5] Activation of these channels by this compound leads to membrane hyperpolarization and subsequent vasodilation, highlighting its potential as a therapeutic agent for smooth muscle disorders such as hypertension.[2][3] This technical guide provides an in-depth overview of the effects of this compound on vascular smooth muscle potassium channels, summarizing key quantitative data, detailing experimental protocols, and illustrating the core signaling pathway.

Core Mechanism of Action

Voltage-gated potassium (Kv) channels are crucial in regulating the resting membrane potential of vascular smooth muscle cells.[6][7][8] The KCNQ gene family encodes for five subtypes of Kv7 channels (Kv7.1-Kv7.5).[1][5] In vascular smooth muscle, Kv7.4 and Kv7.5 are the predominant subtypes.[2][3] These channels are open at resting membrane potentials, and the resulting potassium efflux contributes to maintaining a hyperpolarized state, which in turn limits the opening of voltage-gated calcium channels (VGCCs) and promotes muscle relaxation.[5][6]

This compound exerts its effects by directly binding to a tryptophan residue within a hydrophobic pocket in the S5 domain of the Kv7 channel, stabilizing the channel in its open state.[2] This leads to an increased potassium current, causing hyperpolarization of the smooth muscle cell membrane.[2][3] This change in membrane potential reduces the open probability of VGCCs, thereby decreasing calcium influx and resulting in vasorelaxation.[6][9]

Caption: Signaling pathway of this compound-induced vasorelaxation.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on Kv7 channels and vascular tissues from published studies.

Table 1: Electrophysiological Effects of this compound on Human Kv7 Channels Expressed in A7r5 Vascular Smooth Muscle Cells.[1]

| Channel Subtype | Parameter | Value |

| Kv7.4 | EC50 for Conductance Increase | 0.8 ± 0.3 µM |

| Maximum Conductance Increase | 212 ± 27% of control | |

| EC50 for Activation Curve Shift | 1.6 ± 0.2 µM | |

| Maximum Activation Curve Shift | -25.0 ± 2.5 mV | |

| Deactivation Rate Reduction (at 10 µM) | 4.6-fold | |

| Kv7.5 | EC50 for Conductance Increase | 0.7 ± 0.2 µM |

| Maximum Conductance Increase | 181 ± 17% of control | |

| EC50 for Activation Curve Shift | 4.6 ± 2.0 µM | |

| Maximum Activation Curve Shift | -43.9 ± 7.7 mV | |

| Deactivation Rate Reduction (at 10 µM) | 5.9-fold | |

| Kv7.4/7.5 | EC50 for Conductance Increase | 1.1 ± 0.6 µM |

| Maximum Conductance Increase | 204 ± 11% of control | |

| EC50 for Activation Curve Shift | 3.8 ± 1.2 µM | |

| Maximum Activation Curve Shift | -34.2 ± 3.3 mV |

Table 2: Vasorelaxant Effects of this compound on Pre-contracted Rat Arteries.[2]

| Artery Type | Pre-contraction Agent | This compound EC50 |

| Mesenteric Artery | Methoxamine (10 µM) | 0.25 ± 0.03 µM |

| Thoracic Aorta | Methoxamine (10 µM) | 1.1 ± 0.1 µM |

| Renal Artery | Methoxamine (10 µM) | 1.3 ± 0.1 µM |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording Kv7 channel currents in a cell line expressing these channels, such as the A7r5 vascular smooth muscle cell line.[1]

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Solutions:

-

Internal Solution (in mM): 135 KCl, 10 HEPES, 5 EGTA, 1 MgCl2, 5 Na2ATP (pH adjusted to 7.2 with KOH).

-

External Solution (in mM): 138 NaCl, 5.4 KCl, 1.8 CaCl2, 1.2 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

Procedure:

-

Cell Preparation: A7r5 cells are cultured and plated on glass coverslips 24-48 hours before the experiment. Cells are transfected with the desired Kv7 channel subunits if not stably expressed.

-

Recording Setup: Coverslips are placed in a recording chamber on an inverted microscope. The chamber is perfused with the external solution.

-

Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ and filled with the internal solution.

-

Seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: The patch of membrane under the pipette is ruptured by gentle suction to allow electrical access to the cell's interior.

-

Data Acquisition: Currents are recorded using a voltage-step protocol. A typical protocol involves holding the cell at -74 mV, followed by 5-second depolarizing steps to various potentials (e.g., from -114 mV to -4 mV), and then a step to -114 mV to record tail currents.[1] Data is acquired before and after the application of varying concentrations of this compound to the external solution.

Wire Myography

This protocol is for measuring the isometric tension of small arteries to assess the vasorelaxant properties of this compound.[2][10][11][12]

Caption: Workflow for wire myography experiments.

Solutions:

-

Physiological Salt Solution (PSS) (in mM): 119 NaCl, 4.7 KCl, 1.17 MgSO4, 25 NaHCO3, 1.18 KH2PO4, 1.6 CaCl2, 5.5 Glucose, 0.026 EDTA.

-

High Potassium Solution (KPSS): PSS with equimolar substitution of NaCl with KCl.

Procedure:

-

Tissue Dissection: A segment of a rat artery (e.g., mesenteric) is dissected and placed in cold PSS.

-

Cleaning and Segmentation: The artery is cleaned of surrounding connective and adipose tissue, and cut into 2 mm segments.

-

Mounting: Two fine wires (e.g., 40 µm diameter) are threaded through the lumen of the arterial segment. These wires are then mounted onto the jaws of a wire myograph.

-

Equilibration: The mounted artery is submerged in a chamber containing PSS, maintained at 37°C, and bubbled with a gas mixture of 95% O2 and 5% CO2. The tissue is allowed to equilibrate for 30-60 minutes.

-

Normalization: The artery is stretched to its optimal resting tension, a procedure that ensures maximal and reproducible contractile responses.

-

Viability Check: The viability of the tissue is often checked by contraction with KPSS.

-

Experiment: The artery is pre-contracted with an agonist like methoxamine. Once a stable contraction is achieved, increasing concentrations of this compound are cumulatively added to the chamber, and the resulting relaxation (decrease in tension) is recorded.

Conclusion

This compound is a valuable pharmacological tool for studying the function of Kv7.4 and Kv7.5 channels and a promising lead compound for the development of novel therapeutics for conditions characterized by smooth muscle hyperreactivity. Its mechanism of action, involving direct activation of these key potassium channels in vascular smooth muscle, leads to a potent vasorelaxant effect. The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of pharmacology, physiology, and drug development.

References

- 1. Differential Activation of Vascular Smooth Muscle Kv7.4, Kv7.5, and Kv7.4/7.5 Channels by this compound and ICA-069673 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vasorelaxant effects of novel Kv7.4 channel enhancers this compound and NS15370 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vasorelaxant effects of novel Kv 7.4 channel enhancers this compound and NS15370 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential activation of vascular smooth muscle Kv7.4, Kv7.5, and Kv7.4/7.5 channels by this compound and ICA-069673 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New tricks for old dogs: KCNQ expression and role in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potassium Channels in Regulation of Vascular Smooth Muscle Contraction and Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiological roles of K+ channels in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potassium channels in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ion channel molecular complexes in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reprocell.com [reprocell.com]

- 11. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Musculoskeletal Key [musculoskeletalkey.com]

- 12. The Use of Wire Myography to Investigate Vascular Tone and Function | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Role of ML213 in Preclinical Models of Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1] Current treatments often provide only modest relief and are accompanied by significant side effects. A key underlying mechanism of neuropathic pain is the hyperexcitability of sensory neurons, where damaged neurons fire abnormal, spontaneous action potentials.[1][2][3] This has led researchers to focus on ion channels that regulate neuronal excitability as promising targets for novel analgesics.[3][4]

Among these targets, the voltage-gated potassium channels of the Kv7 (or KCNQ) family have garnered substantial interest.[2][4] These channels, particularly subtypes Kv7.2, Kv7.3, and Kv7.5, are crucial for stabilizing the neuronal membrane potential and controlling excitability.[5][6] A decrease in the function or expression of these channels is linked to the neuronal hyperexcitability seen in chronic pain states.[2][3][7]

ML213 is a potent and selective small molecule activator of Kv7 channels.[4] Initially identified as a selective opener for Kv7.2 and Kv7.4, subsequent studies have shown it also activates Kv7.3 and Kv7.5.[2][8] Its ability to modulate neuronal excitability makes it an invaluable pharmacological tool for investigating the pathophysiology of neuropathic pain and for evaluating the therapeutic potential of Kv7 channel activation. This guide provides an in-depth overview of this compound's mechanism, its application in preclinical neuropathic pain models, and the detailed experimental protocols used in these studies.

Mechanism of Action of this compound

This compound exerts its effects by directly targeting and activating specific neuronal Kv7 channel subtypes. These channels are responsible for the "M-current," an outward potassium current that powerfully stabilizes the neuronal resting membrane potential and dampens repetitive firing.[9]

The core mechanism of this compound involves:

-

Direct Channel Binding: this compound binds to a hydrophobic pocket within the pore domain of the Kv7 channel, specifically interacting with a conserved tryptophan residue in the S5 segment.[10][11] This binding site is also targeted by other Kv7 activators like retigabine.[8][10]

-

Voltage-Dependence Shift: The binding of this compound stabilizes the channel in its open state. This is electrophysiologically observed as a significant hyperpolarizing (leftward) shift in the voltage-dependence of channel activation.[4] In essence, this compound allows the channels to open at more negative membrane potentials, increasing the potassium efflux near the resting potential.

-

Neuronal Hyperpolarization: The enhanced outward flow of potassium ions (K+) drives the neuron's membrane potential to a more negative, hyperpolarized state.

-

Reduced Excitability: This hyperpolarization increases the threshold required to trigger an action potential, thereby reducing overall neuronal excitability and suppressing the aberrant spontaneous firing characteristic of neuropathic pain states.[2][5]

Caption: Signaling pathway of this compound in reducing neuronal hyperexcitability.

Application in the Streptozotocin (STZ) Model of Diabetic Neuropathic Pain

The most comprehensive studies on this compound's role in neuropathic pain have utilized the streptozotocin (STZ)-induced rat model of diabetic peripheral neuropathic pain (DPNP).[2] This model is widely used as it mimics many of the symptoms observed in human patients.[12]

In STZ-treated rats, which develop signs of mechanical and heat hypersensitivity, this compound has demonstrated significant anti-nociceptive effects.[2] Key findings from these studies include:

-

Attenuation of Mechanical Allodynia: A single intraperitoneal injection of this compound (5 mg/kg) significantly increased the paw withdrawal threshold (PWT) in diabetic rats, indicating a reversal of mechanical hypersensitivity.[2][13] This effect was observed for 1-2 hours post-injection.[2]

-

No Effect on Thermal Hyperalgesia: Interestingly, the same dose of this compound had no significant effect on the paw withdrawal latency (PWL) in response to a heat stimulus, suggesting that Kv7 channels may be more involved in the mechanisms of mechanical allodynia than thermal hyperalgesia in this specific pain model.[2][13]

-

Confirmation of Mechanism: The anti-allodynic effects of this compound were completely prevented by pre-treatment with XE991 (3 mg/kg, i.p.), a specific Kv7 channel blocker. This confirms that this compound's analgesic action is mediated through the activation of Kv7 channels.[2][13]

-

Comparable Efficacy to Standard of Care: The analgesic effect of this compound on mechanical allodynia was comparable to that of gabapentin (10 mg/kg, i.p.), a first-line treatment for DPNP.[2]

These findings highlight this compound as a critical tool for dissecting the specific contribution of Kv7 channels to different pain modalities and validate these channels as a viable target for treating DPNP.[2][13]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in the STZ rat model.

Table 1: Efficacy of this compound on Mechanical Allodynia in STZ Rats

| Treatment Group | Dose (i.p.) | Mean Paw Withdrawal Threshold (PWT) in grams (pre-drug) | Mean PWT (grams) at 1-2h post-drug | % Increase in PWT |

|---|---|---|---|---|

| Vehicle | N/A | ~25 g | ~25 g | 0% |

| This compound | 5 mg/kg | ~25 g | ~45 g | ~80% |

| Gabapentin | 10 mg/kg | ~25 g | ~45 g | ~80% |

Data are approximated from graphical representations in the cited literature.[2]

Table 2: Specificity of this compound's Anti-Allodynic Effect

| Treatment Group | Dose (i.p.) | Mean Paw Withdrawal Threshold (PWT) in grams (1-2h post-drug) |

|---|---|---|

| Vehicle | N/A | ~25 g |

| This compound | 5 mg/kg | ~45 g |

| XE991 + this compound | 3 mg/kg + 5 mg/kg | ~25 g |

Data are approximated from graphical representations in the cited literature, demonstrating that the Kv7 blocker XE991 prevents the analgesic effect of this compound.[2]

Table 3: In Vitro Potency and Selectivity Profile of this compound

| KCNQ Channel Subtype | EC₅₀ (Half-maximal effective concentration) |

|---|---|

| KCNQ2 (Kv7.2) | 230 nM |

| KCNQ4 (Kv7.4) | 510 nM |

| KCNQ1 (Kv7.1) | Inactive |

| KCNQ3 (Kv7.3) | Also activated, but less potent than on KCNQ2 |

| KCNQ5 (Kv7.5) | Also activated |

EC₅₀ values are from in vitro electrophysiology assays.[4] Subsequent studies confirmed activity on KCNQ3 and KCNQ5.[2][8]

Detailed Experimental Protocols

Reproducibility in preclinical research is paramount. The following are detailed methodologies for the key experiments cited.

STZ-Induced Diabetic Neuropathic Pain Model

-

Animals: Male Sprague Dawley rats (250–300 g) are used.[2]

-

Induction: Diabetes is induced by a single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 60 mg/kg, dissolved in citrate buffer.[2] Control animals receive an injection of the vehicle buffer.

-

Confirmation of Diabetes: Development of diabetes is confirmed by measuring blood glucose levels. Animals with glucose levels above a predetermined threshold (e.g., >250 mg/dL) are considered diabetic and included in the study.

-

Development of Neuropathy: The rats are monitored for 35 days post-STZ injection to allow for the development of stable mechanical and heat hypersensitivity.[2]

Behavioral Testing for Pain Hypersensitivity

-

Acclimatization: Before each test, rats are acclimatized to the testing environment and apparatus for at least 15-20 minutes.

-

Mechanical Allodynia Assessment:

-

Apparatus: A dynamic plantar aesthesiometer is used. This device applies a linearly increasing force to the plantar surface of the hind paw.

-

Procedure: The rat is placed on a metal mesh platform. The device's touch-stimulator filament is positioned beneath the mid-plantar surface of the paw. When activated, the filament pushes upwards with increasing force.

-

Endpoint: The force in grams at which the rat withdraws its paw is automatically recorded as the Paw Withdrawal Threshold (PWT). A lower PWT indicates mechanical hypersensitivity.[2]

-

-

Thermal Hyperalgesia Assessment:

-

Apparatus: A Hargreaves analgesiometer is used. This device directs a focused beam of radiant heat to the plantar surface of the paw.

-

Procedure: The rat is placed in a plexiglass chamber on a glass floor. The heat source is positioned under the glass directly beneath the target paw.

-

Endpoint: The time in seconds it takes for the rat to withdraw its paw from the heat source is recorded as the Paw Withdrawal Latency (PWL). A shorter PWL indicates heat hypersensitivity.[2]

-

Drug Administration and Study Design

-

Baseline Measurement: PWT and PWL are measured before any drug administration to establish a baseline hypersensitivity level.

-

Drug Preparation: this compound, gabapentin, and XE991 are dissolved in an appropriate vehicle (e.g., a solution of DMSO, Tween 80, and saline).

-

Administration:

-

Post-Drug Measurement: PWT and PWL are re-assessed at multiple time points after drug injection (e.g., 1, 2, and 24 hours) to determine the onset and duration of the drug's effect.[2]

Caption: Experimental workflow for evaluating this compound in the STZ neuropathic pain model.

Conclusion and Future Directions

This compound has proven to be an essential pharmacological probe for elucidating the role of Kv7 channels in the complex pathophysiology of neuropathic pain. Preclinical studies, particularly in the STZ model of diabetic neuropathy, robustly demonstrate that activation of these channels by this compound can effectively and specifically reverse mechanical allodynia, a hallmark symptom of this condition.[2][13] The confirmation of its mechanism via blockade with XE991 solidifies the link between Kv7 channel activity and the modulation of sensory nerve hyperexcitability.

For researchers and drug development professionals, these findings have several key implications:

-

Target Validation: The efficacy of this compound provides strong validation for Kv7.2, Kv7.3, and Kv7.5 channels as high-value therapeutic targets for the treatment of neuropathic pain.

-

Tool for Mechanistic Studies: this compound allows for the precise investigation of how Kv7 channels contribute to different pain modalities, as evidenced by its differential effects on mechanical versus thermal hypersensitivity.

-

Scaffold for Drug Discovery: While this compound itself is a research tool, its structure and mechanism provide a valuable starting point for the development of new, more drug-like Kv7 channel openers with optimized pharmacokinetic and safety profiles for clinical use.

Future research should aim to explore the efficacy of this compound and other Kv7 activators in a broader range of neuropathic pain models, including chemotherapy-induced neuropathy and traumatic nerve injury.[14][15] Furthermore, investigating the specific expression and function of different Kv7 channel subtypes in various neuronal populations will be crucial for developing next-generation analgesics that offer improved efficacy and fewer side effects for patients suffering from neuropathic pain.

References

- 1. Mechanisms of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kv7 Channel Activators Flupirtine and this compound Alleviate Neuropathic Pain Behavior in the Streptozotocin Rat Model of Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuropathic pain and Kv7 voltage-gated potassium channels: The potential role of Kv7 activators in the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A small molecule activator of KCNQ2 and KCNQ4 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Activation of peripheral KCNQ channels attenuates inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of KCNQ Channels Suppresses Spontaneous Activity in Dorsal Root Ganglion Neurons and Reduces Chronic Pain after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KCNQ2/3/5 channels in dorsal root ganglion neurons can be therapeutic targets of neuropathic pain in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of novel subtype selective M-current activators on spinal reflexes in vitro: Comparison with retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vasorelaxant effects of novel Kv7.4 channel enhancers this compound and NS15370 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vasorelaxant effects of novel Kv 7.4 channel enhancers this compound and NS15370 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation of Kv7 channels with the anticonvulsant retigabine alleviates neuropathic pain behaviour in the streptozotocin rat model of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. criver.com [criver.com]

- 15. What in vivo models are used for pain studies? [synapse.patsnap.com]

An In-depth Technical Guide to ML213: A Chemical Probe for KCNQ4 Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ML213, a potent and selective activator of the KCNQ4 (Kv7.4) and KCNQ2 (Kv7.2) voltage-gated potassium channels. This document details its mechanism of action, quantitative pharmacological data, experimental protocols for its characterization, and its application as a chemical probe in various research contexts.

Introduction to KCNQ4 and the Role of Chemical Probes

The KCNQ family of voltage-gated potassium channels, particularly KCNQ2-KCNQ5, are predominantly expressed in the nervous system and play a crucial role in regulating neuronal excitability.[1][2] The KCNQ4 subtype is also found in sensory outer hair cells and vascular smooth muscle.[3][4] Given their physiological importance, KCNQ channels are significant therapeutic targets. Chemical probes like this compound are invaluable tools for dissecting the specific roles of these channel subtypes in health and disease. This compound was identified through a high-throughput screen and subsequent structure-activity relationship (SAR) studies, emerging as the first selective probe for KCNQ2 and KCNQ4 channels.[1][5]

Chemical and Physical Properties of this compound

This compound, with the chemical name N-(2,4,6-trimethylphenyl)-bicyclo[2.2.1]heptane-2-carboxamide, is a small molecule with the following properties:

| Property | Value |

| Molecular Formula | C₁₇H₂₃NO[2] |

| Molecular Weight | 257.37 g/mol [2] |

| CAS Number | 489402-47-3[2] |

| Appearance | White crystalline solid[1] |

| Purity | ≥99% |

| Solubility | Soluble to 50 mM in DMSO and ethanol[6] |

Mechanism of Action

This compound functions as a positive allosteric modulator of KCNQ4 and KCNQ2 channels.[1][5] Its mechanism of action involves a direct interaction with the channel protein, leading to a hyperpolarizing (leftward) shift in the voltage-dependence of channel activation.[5][7] This means the channel is more likely to be open at more negative membrane potentials, leading to an increase in potassium efflux and subsequent membrane hyperpolarization.

The activity of this compound is critically dependent on a tryptophan residue (W242 in KCNQ4) located in the S5 transmembrane segment of the channel's pore domain.[3][7][8] Mutation of this residue to leucine (W242L) abolishes the effect of this compound, indicating this residue is a key component of the binding site.[4][7]

Quantitative Data

Potency and Efficacy of this compound on KCNQ Channels

The following table summarizes the potency (EC₅₀) and efficacy of this compound on various KCNQ channel subtypes as determined by different experimental assays.

| Channel Subtype | Assay Type | EC₅₀ (nM) | Maximal Effect | Reference(s) |

| KCNQ2 (Kv7.2) | Thallium Influx | 359 | - | [1] |

| Electrophysiology (IonWorks) | 230 | 445% increase in current | [1][5] | |

| KCNQ4 (Kv7.4) | Thallium Influx | 2400 | - | [1] |

| Electrophysiology (IonWorks) | 510 | - | [1][5] | |

| Manual Electrophysiology | 1800 (at -10 mV) | 2-fold increase in current | [9] | |

| KCNQ2/KCNQ3 | Electrophysiology (IonWorks) | 370 | - | [1] |

| KCNQ1, KCNQ3, KCNQ5 | Thallium Influx | >30,000 | >80-fold selective | [1] |

Selectivity Profile

This compound exhibits high selectivity for KCNQ2 and KCNQ4 over other KCNQ subtypes and a broad panel of other ion channels and receptors.[5]

| Target | Assay Type | Concentration Tested (μM) | Result | Reference(s) |

| 68 GPCRs, Ion Channels, and Transporters | Radioligand Binding | 10 | No significant binding (>50% inhibition) | [5] |

| 247 MLPCN Assays | Various | - | Active in only one non-KCNQ dependent assay | [5] |

Pharmacokinetics

While a potent in vitro tool, this compound has limitations for in vivo applications due to its metabolic instability.

| Parameter | Species | Result | Reference(s) |

| Aqueous Stability | - | Stable (>24-hour half-life) | [5] |

| Metabolic Stability | Rat Liver Microsomes | Poor | [5] |

| Human Liver Microsomes | Poor | [5] | |

| Brain Penetration | - | Modest | [1][10] |

Experimental Protocols

Thallium-Based Fluorescence Assay

This high-throughput screening assay indirectly measures potassium channel activity by monitoring the influx of thallium (Tl⁺), a surrogate for K⁺, through the channel.

-

Cell Culture: CHO cells stably expressing the KCNQ channel of interest are plated in 384-well plates.

-

Dye Loading: The cell medium is removed, and cells are loaded with a Tl⁺-sensitive fluorescent dye (e.g., FluxOR™) for 90 minutes at room temperature in the dark.[1]

-

Compound Addition: The dye solution is replaced with an assay buffer. Test compounds, such as this compound, are added to the wells at various concentrations.

-

Tl⁺ Influx and Signal Detection: A stimulus buffer containing Tl⁺ is added to the wells to induce channel opening and Tl⁺ influx. The resulting change in fluorescence is measured using a fluorescence plate reader.

-

Data Analysis: The fluorescence signal is proportional to the number of open channels. EC₅₀ values are calculated from the concentration-response curves.

Automated Electrophysiology (IonWorks)

This technique allows for higher throughput measurement of ion channel currents compared to traditional manual patch-clamp.

-

Cell Preparation: Cells expressing the target KCNQ channel are prepared in suspension.

-

Patch-Clamp Recording: The IonWorks instrument performs automated population patch-clamp recordings. Cells are captured on a multi-well plate where seals are formed, and the membrane is ruptured to achieve whole-cell configuration.

-

Voltage Protocol: A specific voltage protocol is applied to the cells to elicit channel currents. For KCNQ channels, a typical protocol involves holding the membrane potential at -100 mV and then applying depolarizing steps to various potentials (e.g., from -70 mV to +50 mV).[11]

-

Compound Application: this compound is applied at various concentrations, and the effect on the channel current is recorded.

-

Data Analysis: The current amplitude at a specific voltage (e.g., -10 mV) is measured before and after compound addition.[1] Concentration-response curves are generated to determine EC₅₀ values. The voltage of half-maximal activation (V₁/₂) is also calculated by fitting the conductance-voltage curves to a Boltzmann function to assess the shift in voltage dependence.[1][11]

Applications in Research

This compound's selectivity for KCNQ2 and KCNQ4 makes it a valuable tool for investigating the physiological roles of these specific channels.

-

Neuroscience: this compound can be used in in vitro preparations, such as brain slices, to study how activation of KCNQ2/4 channels modulates neuronal excitability and synaptic transmission.[5] It has been used to investigate the role of these channels in conditions like epilepsy and alcohol use disorder.[1][12]

-

Vascular Physiology: Studies have utilized this compound to demonstrate the role of KCNQ4 channels in regulating the contractility of smooth muscle in various blood vessels, identifying them as potential targets for treating hypertension.[7][13][14] this compound causes vasorelaxation and hyperpolarization of mesenteric artery smooth muscle cells.[7][13]

-

Hearing Research: Given the expression of KCNQ4 in auditory hair cells, this compound is a useful probe for studying the channel's role in hearing and its potential as a therapeutic target for certain forms of hearing loss.[3][8][9]

Limitations

The primary limitation of this compound is its poor metabolic stability in both rat and human liver microsomes, which predicts rapid clearance in vivo.[5][15] This restricts its utility for systemic in vivo studies requiring sustained exposure, although it has been used for acute systemic administration in some rodent studies.[12] Its modest brain penetration is another factor to consider for central nervous system research.[1][10]

Conclusion

This compound is a well-characterized chemical probe that serves as a potent and selective activator of KCNQ2 and KCNQ4 channels.[1][5] Its discovery has provided the research community with a crucial tool to elucidate the distinct physiological and pathophysiological roles of these important potassium channel subtypes. While its pharmacokinetic properties present challenges for chronic in vivo studies, this compound remains an indispensable asset for in vitro and acute in vivo pharmacological investigations.

References

- 1. Discovery, Synthesis, and Structure–Activity Relationship of a Series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides: Characterization of this compound as a Novel KCNQ2 and KCNQ4 Potassium Channel Opener - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Differential Activation of Vascular Smooth Muscle Kv7.4, Kv7.5, and Kv7.4/7.5 Channels by this compound and ICA-069673 - PMC [pmc.ncbi.nlm.nih.gov]